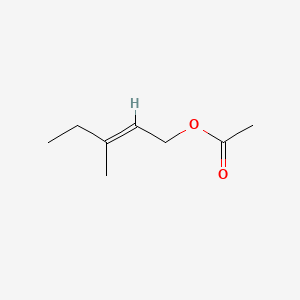![molecular formula C14H24N2 B14745565 Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine CAS No. 1631-09-0](/img/structure/B14745565.png)
Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine is a complex nitrogen-containing heterocyclic compound. It belongs to the phenanthridine family, which is known for its significant bioactive properties. This compound is characterized by its unique structure, which includes multiple fused rings, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine typically involves multi-step reactions. One common method includes the cyclization of 2-isocyanobiaryl compounds under metal-free conditions . This process often requires specific reagents and conditions, such as the use of oxidants like ammonium persulfate and bases like potassium phosphate.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of homogeneous gold catalysis has been reported for the efficient assembly of similar phenanthridine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinone derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a DNA-binding agent due to its intercalative properties.
Medicine: Investigated for its antibacterial and anticancer activities.
Industry: Utilized in the development of organic solar cells and other electronic materials.
Mecanismo De Acción
The mechanism of action of Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may interact with bacterial cell wall proteins, affecting cell wall permeability and leading to antibacterial effects .
Comparación Con Compuestos Similares
Phenanthridine: A simpler nitrogen heterocyclic compound known for its DNA-binding properties.
Benzo[c]phenanthridine: Another complex heterocyclic compound with significant bioactive properties.
Uniqueness: Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine is unique due to its highly fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
Propiedades
Número CAS |
1631-09-0 |
|---|---|
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
2,10-diazatetracyclo[6.6.2.04,16.011,15]hexadecane |
InChI |
InChI=1S/C14H24N2/c1-3-9-7-15-11-5-2-6-12-14(11)13(9)10(4-1)8-16-12/h9-16H,1-8H2 |
Clave InChI |
UMRZQLRYBPJHDE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNC3CCCC4C3C2C(C1)CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


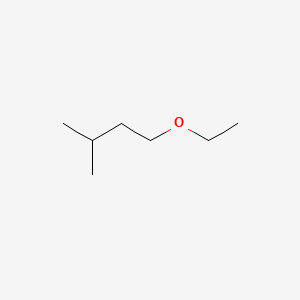

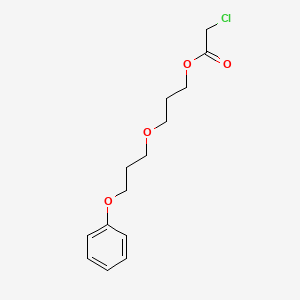
![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
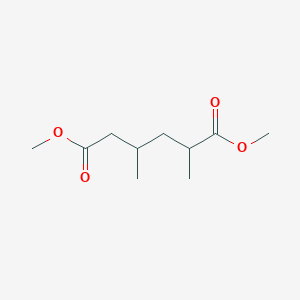
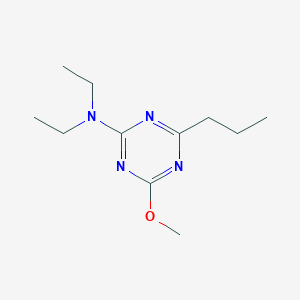

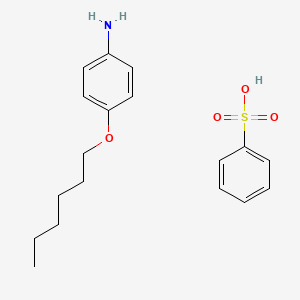
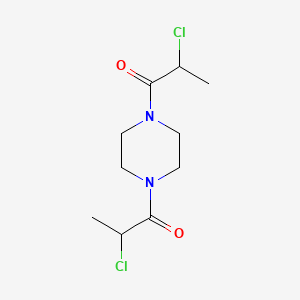

![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
